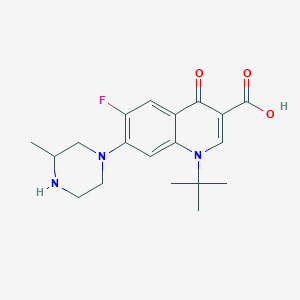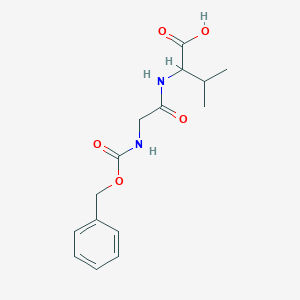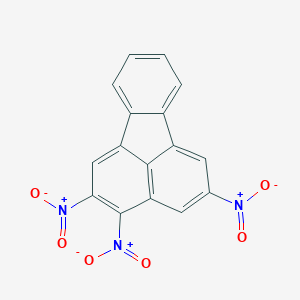
2,3,5-Trinitrofluoranthene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Trinitrofluoranthene (TNFA) is a polycyclic aromatic hydrocarbon (PAH) compound that has been extensively studied for its potential applications in scientific research. TNFA is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 276-278°C. The compound has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of 2,3,5-Trinitrofluoranthene is not fully understood. However, it is believed that the compound exerts its effects by interacting with cellular components such as DNA, RNA, and proteins. 2,3,5-Trinitrofluoranthene has been found to bind to DNA and RNA, causing changes in their conformation. It has also been found to inhibit the activity of enzymes involved in DNA replication and repair. Additionally, 2,3,5-Trinitrofluoranthene has been found to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects
2,3,5-Trinitrofluoranthene has been found to exhibit a range of biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2,3,5-Trinitrofluoranthene has also been found to modulate the activity of various signaling pathways involved in cell growth and survival. Additionally, 2,3,5-Trinitrofluoranthene has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
2,3,5-Trinitrofluoranthene has several advantages for lab experiments. The compound has a high melting point, making it easy to handle and store. 2,3,5-Trinitrofluoranthene is also soluble in organic solvents, making it easy to dissolve in various solutions. However, 2,3,5-Trinitrofluoranthene has some limitations for lab experiments. The compound is highly toxic and can pose a risk to researchers if not handled properly. Additionally, 2,3,5-Trinitrofluoranthene is expensive to synthesize, making it difficult to obtain in large quantities.
未来方向
There are several future directions for 2,3,5-Trinitrofluoranthene research. One potential direction is the development of 2,3,5-Trinitrofluoranthene-based cancer therapies. 2,3,5-Trinitrofluoranthene has been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Another potential direction is the development of 2,3,5-Trinitrofluoranthene-based fluorescent probes for the detection of DNA and RNA in biological samples. 2,3,5-Trinitrofluoranthene has been found to be an effective fluorescent probe for the detection of DNA and RNA, making it a potential candidate for diagnostic applications. Additionally, 2,3,5-Trinitrofluoranthene could be used in the development of organic electronics, including OLEDs and OFETs.
合成方法
2,3,5-Trinitrofluoranthene can be synthesized using various methods, including the nitration of fluoranthene and the nitration of 2,3,5-trifluorobenzotrifluoride. The nitration of fluoranthene involves the reaction of fluoranthene with a mixture of nitric acid and sulfuric acid. The resulting product is then purified using recrystallization. The nitration of 2,3,5-trifluorobenzotrifluoride involves the reaction of the compound with a mixture of nitric acid and acetic anhydride. The resulting product is then purified using column chromatography.
科学研究应用
2,3,5-Trinitrofluoranthene has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit a range of biochemical and physiological effects, making it useful for various research applications. 2,3,5-Trinitrofluoranthene has been used as a fluorescent probe for the detection of DNA and RNA in biological samples. It has also been used as a probe for the detection of protein-protein interactions. 2,3,5-Trinitrofluoranthene has been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, 2,3,5-Trinitrofluoranthene has been used in the synthesis of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
属性
CAS 编号 |
116331-54-5 |
|---|---|
产品名称 |
2,3,5-Trinitrofluoranthene |
分子式 |
C16H7N3O6 |
分子量 |
337.24 g/mol |
IUPAC 名称 |
2,3,5-trinitrofluoranthene |
InChI |
InChI=1S/C16H7N3O6/c20-17(21)8-5-11-9-3-1-2-4-10(9)12-7-14(18(22)23)16(19(24)25)13(6-8)15(11)12/h1-7H |
InChI 键 |
WXOXPNFYQQAKLX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC(=CC4=C3C2=CC(=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC(=CC4=C3C2=CC(=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
其他 CAS 编号 |
116331-54-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




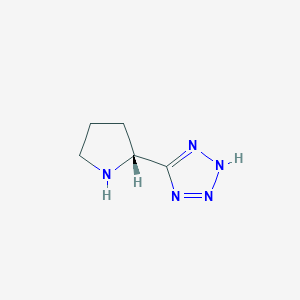

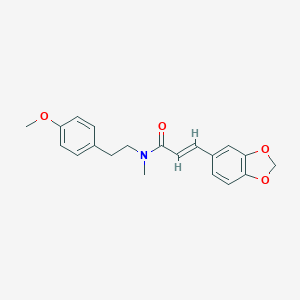
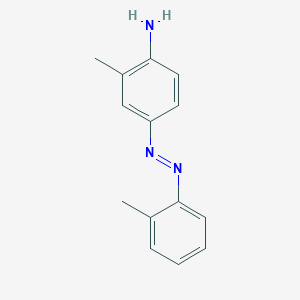

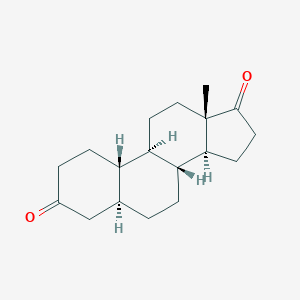
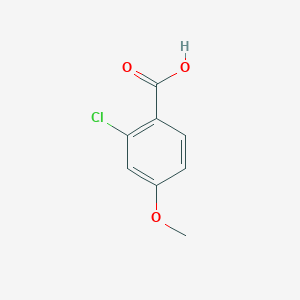
![5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45849.png)
![(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B45852.png)

![7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B45854.png)
